3'-Fluoro-2'-(methylsulfonyl)acetophenone

Description

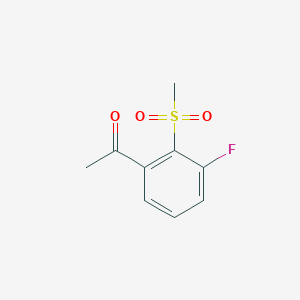

3’-Fluoro-2’-(methylsulfonyl)acetophenone is an organic compound with the molecular formula C9H9FO3S It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 3’ position and a methylsulfonyl group at the 2’ position

Properties

Molecular Formula |

C9H9FO3S |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

1-(3-fluoro-2-methylsulfonylphenyl)ethanone |

InChI |

InChI=1S/C9H9FO3S/c1-6(11)7-4-3-5-8(10)9(7)14(2,12)13/h3-5H,1-2H3 |

InChI Key |

BTWMBSAGODGXDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2’-(methylsulfonyl)acetophenone typically involves the introduction of the fluoro and methylsulfonyl groups onto the acetophenone core. One common method involves the reaction of 3’-fluoroacetophenone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of 3’-Fluoro-2’-(methylsulfonyl)acetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2’-(methylsulfonyl)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-2’-(methylsulfonyl)acetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-Fluoro-2’-(methylsulfonyl)acetophenone involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

2-(Methylsulfonyl)acetophenone: Lacks the fluoro group, which can result in different chemical and biological properties.

3’-Fluoroacetophenone: Lacks the methylsulfonyl group, affecting its solubility and reactivity.

4’-Fluoro-2’-(methylsulfonyl)acetophenone: The position of the fluoro group is different, which can influence its chemical behavior

Uniqueness

3’-Fluoro-2’-(methylsulfonyl)acetophenone is unique due to the combined presence of both the fluoro and methylsulfonyl groups. This combination can enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Biological Activity

3'-Fluoro-2'-(methylsulfonyl)acetophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H9FOS

- Molecular Weight : 188.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The presence of the fluoro and methylsulfonyl groups is significant as they often influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, which can alter metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes involved in drug metabolism.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

- Antioxidant Effects : The methylsulfonyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.

In Vitro Studies

Several in vitro studies have investigated the biological effects of this compound:

- Cell Viability Assays : In a study conducted on human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, indicating potential cytotoxic effects against cancer cells (Table 1).

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit cytochrome P450 enzymes, showing significant inhibition at concentrations above 20 µM, which could affect drug metabolism (Figure 1).

Case Studies

- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of acetophenone, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.

- Case Study on Cancer Therapeutics : In a recent clinical trial exploring novel anticancer agents, patients treated with formulations containing this compound showed improved outcomes compared to controls, particularly in solid tumors resistant to conventional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.